ATP, alpha, beta methylene

P2X Purinoceptor Pharmacology Vascular Smooth Muscle Agonist Potency

α,β-Methylene ATP uniquely discriminates P2X2/3 heteromeric receptors — unmatched by β,γ-methylene ATP or ATPγS. Its α,β-methylphosphonate bridge ensures metabolic stability critical for trapping pre-hydrolysis states in cryo-EM and X-ray crystallography. Quantified slow-substrate kinetics (10⁻⁵ vs. ATP) enable precise phosphoryl-transfer mechanistic studies. In vascular assays, >2,000-fold potency over ATP minimizes consumption. Choose α,β-meATP for definitive receptor subtyping and reproducible structural biology — not a generic substitute.

Molecular Formula C11H18N5O12P3
Molecular Weight 505.21 g/mol
Cat. No. B10795021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP, alpha, beta methylene
Molecular FormulaC11H18N5O12P3
Molecular Weight505.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N
InChIInChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25)
InChIKeyCAWZRIXWFRFUQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alpha Beta Methylene ATP as a Stable Purinergic Agonist and Structural Probe


Alpha,beta-methylene ATP (α,β-meATP; CAS 7292-42-4) is a phosphonate analog of adenosine triphosphate (ATP) in which the bridging oxygen atom between the α- and β-phosphate groups is replaced by a methylene (–CH2–) group [1]. This single-atom substitution confers resistance to hydrolysis by nucleotide phosphohydrolases and ATPases, rendering it a metabolically stable, non-hydrolyzable tool for studying purinergic signaling and enzyme mechanisms [2]. The compound is widely recognized as a selective agonist for P2X1 and P2X3 purinoceptors, with little or no activity at P2X2, P2X4, P2X7, or P2Y receptors [3], and has been extensively utilized in both functional pharmacology and structural biology, including X-ray crystallography and cryo-electron microscopy studies.

Why Other ATP Analogs Cannot Substitute for Alpha Beta Methylene ATP


While several non-hydrolyzable ATP analogs exist, including ATPγS, AMP-PNP (β,γ-imido-ATP), and β,γ-methylene ATP, they cannot be interchangeably substituted for α,β-methylene ATP without compromising experimental outcomes [1]. The specific position of the methylene bridge (α,β vs. β,γ) profoundly alters the compound's recognition by enzymes and receptors. For instance, α,β-methylene ATP serves as a substrate for nucleoside diphosphate kinase (NDPK) to generate ATP via trans-phosphorylation, whereas β,γ-methylene ATP does not [2]. Furthermore, these analogs exhibit distinct selectivity profiles across P2X receptor subtypes, with α,β-meATP uniquely discriminating between homomeric P2X2 and heteromeric P2X2/3 receptors, a property not shared by β,γ-substituted analogs [3]. Even within the same structural class, the methylene modification at the α,β position yields a ΔG⁰ of hydrolysis that differs by 11.7 kJ·mol⁻¹ from native ATP, a thermodynamic shift that fundamentally alters its behavior in kinase and ATPase assays [4]. Substituting α,β-meATP with a seemingly similar analog therefore risks misinterpretation of receptor subtype contributions, underestimation of ATP regeneration artifacts, or failure to trap specific conformational states in structural studies.

Quantitative Differentiation of Alpha Beta Methylene ATP Against Comparators


2138-Fold Higher Agonist Potency Than ATP at P2X Receptors in Rabbit Ear Artery

In isolated rabbit central ear artery, d-α,β-methylene ATP (d-α,β-meATP) exhibited a pA50 of 6.47 ± 0.04, making it 2138 times more potent than ATP and approximately 9 times more potent than l-β,γ-methylene ATP [1]. All compounds produced similar maximum responses, confirming full agonism [1]. The rank order of potency was: d-α,β-meATP > l-β,γ-meATP > d-β,γ-meATP ≥ 2-MeSATP > ATP [1].

P2X Purinoceptor Pharmacology Vascular Smooth Muscle Agonist Potency

α,β-Methylene ATP Discriminates P2X2/3 from P2X2 Receptors, Unlike β,γ-Substituted Analogs

Whole-cell patch-clamp recordings from HEK293 cells expressing recombinant rat receptors demonstrated that α,β-methylene ATP is a potent full agonist at heteromeric P2X2/3 receptors but exhibits no agonist or antagonist activity at homomeric P2X2 receptors [1]. In contrast, β,γ-imido-ATP, β,γ-methylene-ATP, and β,γ-acetylene-ATP were only weak agonists at P2X2/3 receptors [1]. This selectivity profile is unique among the tested ATP analogs and forms the basis for using α,β-meATP to discriminate P2X2/3 from P2X2 receptors on sensory neurons [1].

P2X Receptor Subtype Selectivity Heteromeric Receptors Sensory Neuron Pharmacology

10⁻⁵-Fold Lower Substrate Activity for Creatine Kinase Compared to ATP, with ΔG⁰ Shift of 11.7 kJ·mol⁻¹

The αβ-methylene analog of ATP ([αβCH₂]ATP) acts as a substrate for rabbit muscle creatine kinase, but the rate of the phosphoryl transfer reaction is approximately 10⁻⁵ times lower than that with normal ATP [1]. The equilibrium constant (K) at 25°C for the reaction Mg[αβCH₂]ATP + creatine ⇌ Mg[αβCH₂]ADP + phosphocreatine + H⁺ is 2.2 × 10⁻¹² M, compared to 2.5 × 10⁻¹⁰ M for native ATP [1]. This corresponds to a ΔG⁰ difference of 11.7 kJ·mol⁻¹, indicating that hydrolysis of the terminal phosphate group of Mg[αβCH₂]ATP is thermodynamically less favorable [1].

Enzyme Kinetics Creatine Kinase Phosphoryl Transfer

Inhibition of Ecto-ATPase with pIC50 of 4.5, Differentiating α,β-MeATP from ATPγS (pIC50 5.2) and AMP-PNP (pIC50 4.0)

In bovine pulmonary artery endothelial (CPAE) cells, α,β-methylene ATP (α,β-MeATP) inhibits ecto-ATPase activity with a pIC50 of 4.5 (IC50 ≈ 31.6 μM) [1]. This places its potency intermediate between ATPγS (pIC50 = 5.2; IC50 ≈ 6.3 μM) and AMP-PNP (pIC50 = 4.0; IC50 ≈ 100 μM) [1]. Furthermore, α,β-MeATP (3-100 μM) left-shifts the agonist-concentration effect curves for ATP, 2MeSATP, and UTP by approximately 100-300 fold, whereas ATPγS and AMP-PNP produce only a 2-3 fold shift [1].

Ecto-ATPase Inhibition P2 Purinoceptor Agonists Nucleotide Metabolism

α,β-MeATP Acts as Substrate for NDPK to Generate ATP, Unlike β,γ-MeATP

α,β-Methylene ATP, but not β,γ-methylene ATP, acts as a substrate for purified yeast nucleoside diphosphate kinase (NDPK) to generate ATP via trans-phosphorylation of ADP [1]. α,β-MeATP also serves as a substrate for ecto-NDPK activities expressed by human 1321N1 astrocytes, rat PC12 cells, and rat C6 glioma cells, thereby inducing extracellular ATP accumulation in the presence of ambient or exogenously added ADP [1]. In contrast, β,γ-meATP was effectively hydrolyzed by 1321N1 and C6 cells, whereas α,β-meATP was not significantly degraded [1].

Nucleoside Diphosphate Kinase ATP Regeneration Extracellular Nucleotide Metabolism

Consistent Rank Order of Potency Across Vascular Preparations: α,β-MeATP > 2-MeSATP > ATP

Across multiple vascular smooth muscle preparations, α,β-methylene ATP consistently emerges as the most potent vasoconstrictor among P2X receptor agonists [1][2]. In the rat perfused mesenteric arterial bed, the rank order of potency for vasoconstriction was α,β-methylene ATP >> 2-methylthio ATP > or = ATP = UTP [1]. Similarly, in the rat portal vein longitudinal muscle, the rank order for both contractile and electrophysiological responses was α,β-MeATP > L-β,γ-MeATP > β,γ-MeATP > 2-methylthio ATP > ATP [2]. This reproducible hierarchy underscores the superior potency of α,β-meATP in P2X-mediated vascular contraction.

Vascular Pharmacology P2X Purinoceptors Vasoconstriction

Optimal Use Cases for Alpha Beta Methylene ATP in Research and Development


Pharmacological Discrimination of P2X2/3 Heteromeric Receptors in Sensory Neurons

α,β-Methylene ATP is uniquely suited for isolating P2X2/3-mediated currents in electrophysiological studies of sensory neurons. Because it acts as a potent full agonist at P2X2/3 receptors but has no activity at homomeric P2X2 receptors, researchers can confidently attribute α,β-meATP-evoked responses to heteromeric P2X2/3 channels [1]. This property is essential for pain research and studies of purinergic signaling in dorsal root ganglion neurons, where P2X2/3 receptors play a critical role. Alternative analogs like β,γ-methylene ATP or ATPγS lack this discriminatory power, as they are weak agonists or inactive at both receptor subtypes, making α,β-meATP the required tool for accurate receptor subtype identification.

Structural Biology: Trapping Pre-Hydrolysis Conformations in Crystallography and Cryo-EM

The non-hydrolyzable nature of α,β-methylene ATP makes it an ideal ligand for capturing enzyme-ATP complexes in a pre-hydrolysis state for structural determination. This compound has been successfully employed in X-ray crystallography to solve structures of soluble adenylyl cyclase (PDB: 1wc0, 1wc5) [2] and the anthrax edema factor-calmodulin complex (PDB: 1s26) [3], as well as in cryo-EM studies of human mitochondrial RNA polymerase elongation complexes (EMD-42028) [4]. Unlike ATP, which would be rapidly hydrolyzed during crystallization or grid preparation, α,β-meATP provides a stable, structurally faithful mimic of the ATP-bound state, enabling high-resolution visualization of nucleotide binding pockets and catalytic site architecture.

Kinase and ATPase Mechanistic Studies Requiring Quantified Residual Activity

For enzymologists studying phosphoryl transfer mechanisms, α,β-methylene ATP offers a well-characterized, quantifiable level of residual substrate activity. As demonstrated with creatine kinase, the reaction rate is reduced by a factor of 10⁻⁵ compared to ATP, with a defined ΔG⁰ shift of 11.7 kJ·mol⁻¹ [5]. This allows researchers to use α,β-meATP as a 'slow substrate' to trap and characterize reaction intermediates, or to investigate the energetic contributions of specific phosphate-binding interactions. In contrast, ATPγS and AMP-PNP exhibit different kinetic profiles and thermodynamic parameters, making α,β-meATP the preferred choice when precise, published kinetic benchmarks are required for comparative analysis or computational modeling.

Vascular Pharmacology: Maximizing P2X-Mediated Vasoconstriction

In isolated vascular preparations, α,β-methylene ATP is the most potent agonist for eliciting P2X receptor-mediated vasoconstriction. Its potency exceeds that of ATP by over 2000-fold in some tissues [6], and it consistently ranks as the most efficacious compound among P2X agonists across multiple vascular beds [7][8]. This superior potency translates to lower compound usage, reduced cost, and more robust experimental signals. Researchers investigating purinergic contributions to vascular tone, sympathetic neurotransmission, or hypertension models should select α,β-meATP over ATP or 2-methylthio ATP to achieve maximal and reliable P2X receptor activation while minimizing off-target effects associated with high concentrations of less potent analogs.

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